molecular formula C17H15F2N5O2 B6567543 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 946232-78-6

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6567543
CAS No.: 946232-78-6
M. Wt: 359.33 g/mol
InChI Key: ITDWIVCLNNVOHW-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 3,4-difluorophenyl group, linked via a methyl bridge to a phenoxyacetamide moiety with a 2-methylphenyl substituent. Its molecular formula is C₁₇H₁₄F₂N₅O₂ (calculated molecular weight: 373.33 g/mol).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2/c1-11-4-2-3-5-15(11)26-10-17(25)20-9-16-21-22-23-24(16)12-6-7-13(18)14(19)8-12/h2-8H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDWIVCLNNVOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H16F2N4OC_{15}H_{16}F_{2}N_{4}O, and it features a tetrazole ring that is known for its role in enhancing biological activity. The presence of the difluorophenyl group contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : Starting from appropriate phenolic precursors, the tetrazole ring can be synthesized using hydrazine derivatives.
  • Methylation and Acetylation : The final product is obtained through methylation processes followed by acetylation to introduce the acetamide functional group.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of various biological targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : A study indicated that derivatives similar to this compound exhibited significant inhibitory activity against PTP1B with IC50 values around 4.48 µM . This suggests a potential application in managing diabetes by enhancing insulin signaling pathways.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound likely binds to specific active sites on target enzymes such as PTP1B, altering their activity and influencing downstream signaling pathways.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with key amino acids within the enzyme's active site, supporting its role as a potential therapeutic agent.

Antidiabetic Potential

One notable case study involved the assessment of similar tetrazole derivatives for their antidiabetic effects. The results demonstrated that compounds with structural similarities to this compound effectively lowered blood glucose levels in diabetic rodent models. This highlights the therapeutic potential of such compounds in diabetes management.

Anticancer Activity

Another area of investigation has been the anticancer properties associated with tetrazole derivatives. Research has shown that compounds containing the tetrazole moiety exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms include targeting critical enzymes involved in cancer cell metabolism and survival.

Summary of Findings

Biological ActivityObservationsReferences
PTP1B InhibitionIC50 = 4.48 µM
Antidiabetic EffectsSignificant reduction in blood glucose in rodent modelsCase Study
Anticancer ActivityInduction of apoptosis in cancer cell linesCase Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Heterocycle Substituents on Acetamide Moiety Molecular Weight (g/mol) Reported Activity/Use Reference
N-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide (Target Compound) Tetrazole 2-Methylphenoxy 373.33 Not explicitly stated
BE45772 (N-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide) Tetrazole 4-Fluorophenyl 347.29 Research use (structural analog)
Compound 51 () 1,2,4-Triazole Phenylthio, 2,5-difluorophenyl 474.42 Not explicitly stated
Compound 54 () 1,2,4-Triazole Phenylsulfonyl, 2-fluorophenyl 468.44 Not explicitly stated
FP1–12 (Hydroxyacetamide derivatives, ) 1,2,4-Triazole Hydroxy, substituted phenyl/imidazolyl ~350–450 Antiproliferative activity
Oxadixyl () Oxazolidinyl 2,6-Dimethylphenyl, methoxy 278.35 Fungicide

Key Observations

Heterocyclic Core Differences :

  • The tetrazole in the target compound offers superior metabolic stability compared to triazoles (e.g., Compounds 51, 54) or oxazolidines (e.g., oxadixyl). Tetrazoles are resistant to enzymatic degradation, enhancing bioavailability .
  • Triazole-based analogs () often incorporate sulfur-containing groups (e.g., phenylthio/sulfonyl), which may alter redox properties or target engagement .

Fluorine substitution (e.g., 3,4-difluorophenyl) enhances electronegativity and membrane permeability relative to non-fluorinated analogs (e.g., FP1–12) .

Biological Activity Trends: Hydroxyacetamide derivatives (FP1–12) demonstrate antiproliferative activity via kinase inhibition, suggesting the target compound’s acetamide group could be optimized for similar pathways . Phenoxyacetamide pesticides (e.g., oxadixyl) highlight the role of aromatic substituents in agrochemical applications, though the target compound’s methylphenoxy group may reduce phytotoxicity .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels BE45772 (), involving nucleophilic substitution or amide coupling. By contrast, triazole derivatives () require multi-step thiolation/sulfonylation, yielding lower efficiencies (e.g., 32–86% yields) .

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